![molecular formula C24H30N4O5S2 B2498549 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 897616-20-5](/img/structure/B2498549.png)

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

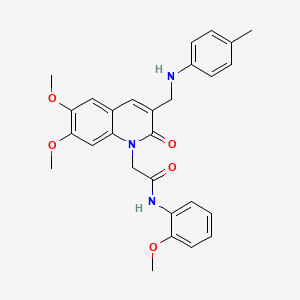

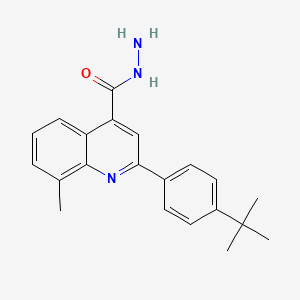

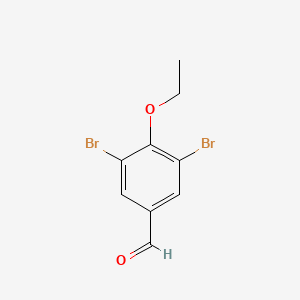

Benzothiazole derivatives are a class of heterocyclic compounds known for their diverse pharmacological properties and applications in material science. The compound "N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide" belongs to this class and may exhibit unique chemical and physical properties due to its specific functional groups and structure.

Synthesis Analysis

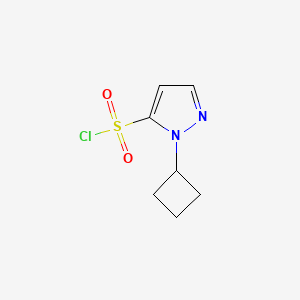

Synthesis of benzothiazole derivatives often involves condensation reactions, starting from 2-aminothiophenols or their derivatives. For example, Bhusari et al. (2008) synthesized a series of sulphonamide derivatives by condensing 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride derivatives, indicating a potential pathway for synthesizing related compounds (Bhusari, Amnerkar, Khedekar, Kale, & Bhole, 2008).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by X-ray crystallography and spectroscopic methods. For instance, Demir et al. (2015) employed X-ray diffraction and DFT calculations to analyze the structure of a novel benzamide derivative, highlighting the utility of these techniques in elucidating molecular geometry, bonding, and electronic properties (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).

Chemical Reactions and Properties

The reactivity of benzothiazole derivatives can vary widely depending on the substituents attached to the core structure. For instance, reactions involving the amide, sulfonamide, or methoxy groups can lead to a range of products with potential biological activity. The work by Incerti et al. (2017) on synthesizing benzothiazole carboxamides/acetamides showcases the diversity of chemical reactions these compounds can undergo and their antimicrobial activity, suggesting avenues for exploring the chemical reactivity of similar compounds (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific data for the compound is not available, related studies on benzothiazole compounds provide insights into methodologies for assessing these properties, including solubility tests, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by their functional groups and molecular structure. Studies like those by Ahmad et al. (2012) on the antioxidant activities of novel carboxamides provide a framework for investigating the chemical behavior and potential applications of similar compounds (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity of Sulphonamide Derivatives : A study synthesized sulphonamide derivatives with a benzothiazole nucleus and evaluated them for antimicrobial activity against various bacterial and fungal strains. The compounds demonstrated significant antibacterial, antifungal, and antimycobacterial activities, showcasing their potential in treating infections caused by B. subtilis, E. coli, C. albicans, and mycobacterium tuberculosis strains Bhusari et al., 2008.

Novel Antimicrobial Agents with Benzothiazole Moiety : Another research synthesized novel 4-thiazolidinones containing benzothiazole moiety and tested them for antitumor activity. The compounds were found to be effective against various cancer cell lines, including leukemia, melanoma, and lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests the potential use of these compounds in cancer therapy Havrylyuk et al., 2010.

Benzothiazole-3-acetamides as Antimicrobial Agents : A series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides were synthesized and showed potent antimicrobial activity against a range of bacterial and fungal species. The study highlighted the therapeutic potential of these compounds in treating infections caused by both plant, animal, human pathogens, and food contaminating species Incerti et al., 2017.

Eigenschaften

IUPAC Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O5S2/c1-5-6-13-27(3)35(31,32)20-10-7-18(8-11-20)23(30)26-24-28(14-15-33-4)21-12-9-19(25-17(2)29)16-22(21)34-24/h7-12,16H,5-6,13-15H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEOFTBNGNJKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)

![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)

![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)